molecular formula C12H11NO2 B158344 Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) CAS No. 127916-08-9

Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI)

Cat. No. B158344
Key on ui cas rn: 127916-08-9
M. Wt: 201.22 g/mol
InChI Key: ZANKIGGWTAOTSO-UHFFFAOYSA-N
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Patent
US07169798B2

Procedure details

To a dichloromethane solution of oxalyl chloride was added DMSO at −78° C., the mixture was stirred at −78° C. for 15 min and followed by addition of a dichloromethane solution of compound the above Compound 26. The reaction mixture was stirred for 30 min at −78° C., then triethylamine was added, after which the reaction mixture was allowed to warm to room temperature gradually. To the reaction mixture was added ethyl acetate and brine. The organic phase was dried over magnesium sulfate, and the solvent was removed under reduced pressure. The crude product, obtained in 94% yield, was used directly for the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Compound 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
ClCCl.C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:14][C:15]1[C:19]([CH:20]([OH:22])[CH3:21])=[C:18]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[O:17][N:16]=1>[Cl-].[Na+].O.C(OCC)(=O)C.C(N(CC)CC)C>[CH3:14][C:15]1[C:19]([C:20](=[O:22])[CH3:21])=[C:18]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[O:17][N:16]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Compound 26
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NOC(=C1C(C)O)C1=CC=CC=C1
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min at −78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature gradually
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=NOC(=C1C(C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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